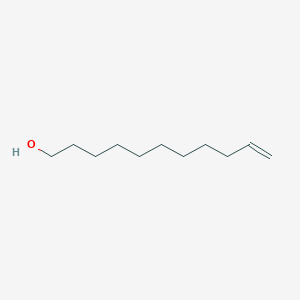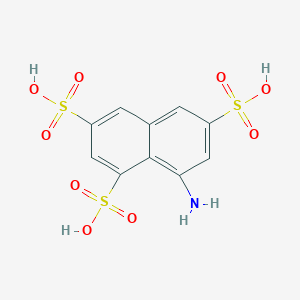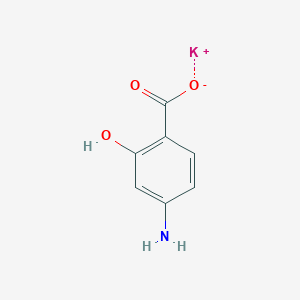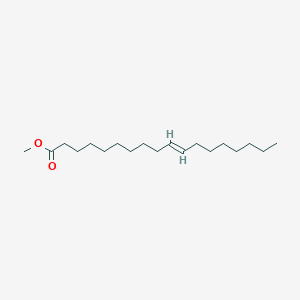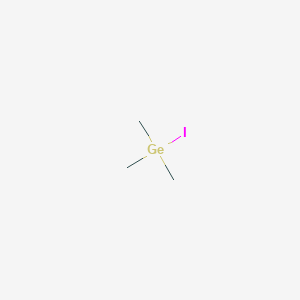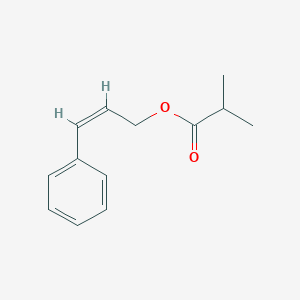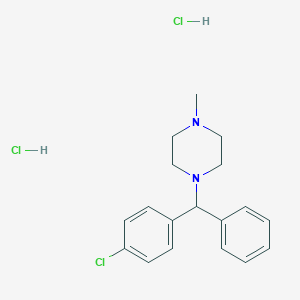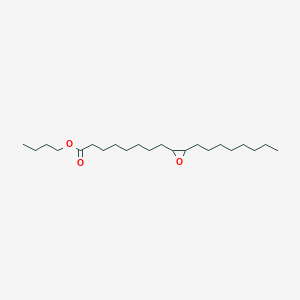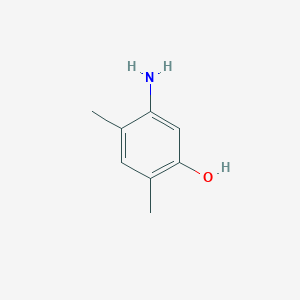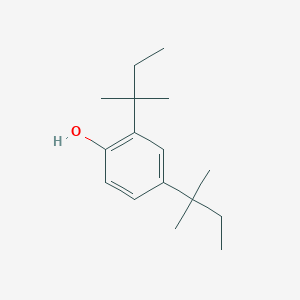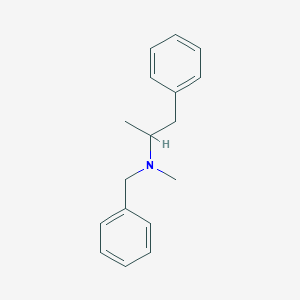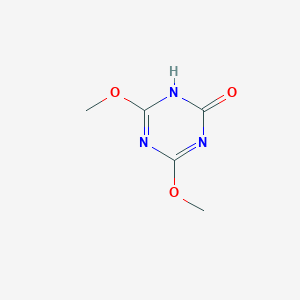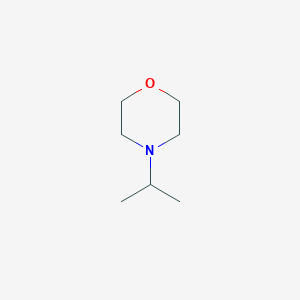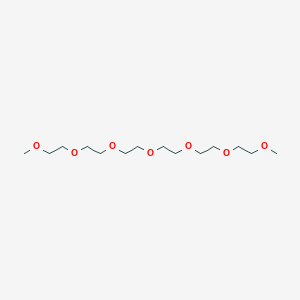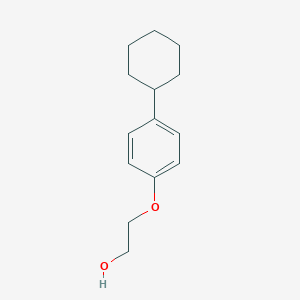
2-(4-Cyclohexylphenoxy)ethanol
Descripción general
Descripción
2-(4-Cyclohexylphenoxy)ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Cyclohexylphenylglycol (CPG) and is a white to off-white crystalline powder with a molecular weight of 236.36 g/mol.
Mecanismo De Acción
The mechanism of action of 2-(4-Cyclohexylphenoxy)ethanol is not fully understood. However, studies have shown that this compound can interact with cell membranes, leading to changes in membrane fluidity and permeability. This interaction may also lead to changes in the activity of membrane-bound enzymes and receptors.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(4-Cyclohexylphenoxy)ethanol has a range of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, making it useful in the treatment of various inflammatory conditions. Additionally, this compound has been shown to have a protective effect on the liver and may be useful in the treatment of liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Cyclohexylphenoxy)ethanol in lab experiments is its ability to enhance the solubility of poorly soluble drugs. This makes it a useful tool in drug development research. However, one limitation of using this compound is that it may interact with cell membranes, leading to changes in membrane fluidity and permeability, which may affect the results of certain experiments.
Direcciones Futuras
There are several future directions for the research of 2-(4-Cyclohexylphenoxy)ethanol. One area of research is the development of new drug delivery systems using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of new derivatives of 2-(4-Cyclohexylphenoxy)ethanol may lead to the discovery of compounds with even greater potential in the field of scientific research.
In conclusion, 2-(4-Cyclohexylphenoxy)ethanol is a chemical compound with a range of potential applications in various fields of scientific research. Its ability to enhance the solubility of poorly soluble drugs and its anti-inflammatory and antioxidant properties make it a useful tool in drug development and the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the future.
Aplicaciones Científicas De Investigación
2-(4-Cyclohexylphenoxy)ethanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective surfactant and emulsifier, making it useful in the formulation of cosmetic and personal care products. Additionally, this compound has been studied for its potential use as a drug delivery system due to its ability to enhance the solubility of poorly soluble drugs.
Propiedades
Número CAS |
1020-00-4 |
|---|---|
Nombre del producto |
2-(4-Cyclohexylphenoxy)ethanol |
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-(4-cyclohexylphenoxy)ethanol |
InChI |
InChI=1S/C14H20O2/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-9,12,15H,1-5,10-11H2 |
Clave InChI |
CPWZXPYBVCANNT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCO |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)OCCO |
Otros números CAS |
28761-54-8 |
Sinónimos |
2-(4-Cyclohexylphenoxy)ethanol |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

